rac N,O-Didesmethyl Tramadol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac N,O-Didesmethyl Tramadol-d3: is a deuterated analog of N,O-Didesmethyl Tramadol, a metabolite of the synthetic analgesic tramadol. Tramadol is widely used for the treatment of moderate to severe pain. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and reliability in mass spectrometry analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac N,O-Didesmethyl Tramadol-d3 involves the deuteration of N,O-Didesmethyl Tramadol. The synthetic route typically includes the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration reactions using industrial-grade deuterated reagents.
Purification and Quality Control: Advanced chromatographic techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: rac N,O-Didesmethyl Tramadol-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce reduced analogs of the compound .
Scientific Research Applications
rac N,O-Didesmethyl Tramadol-d3 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of tramadol and its metabolites in biological samples.
Pharmacokinetics: Helps in studying the pharmacokinetics of tramadol by providing accurate and reliable data on its metabolism.
Forensic Toxicology: Utilized in forensic toxicology to detect and quantify tramadol and its metabolites in biological specimens.
Clinical Research: Assists in clinical research to understand the metabolism and effects of tramadol in patients with different conditions.
Mechanism of Action
The mechanism of action of rac N,O-Didesmethyl Tramadol-d3 is similar to that of tramadol. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. This dual mechanism contributes to its analgesic effects by modulating pain perception and response . The deuterated form is primarily used as an analytical standard and does not exert pharmacological effects itself .
Comparison with Similar Compounds
N,O-Didesmethyl Tramadol: The non-deuterated form of the compound.
O-Desmethyl Tramadol: Another metabolite of tramadol with potent analgesic effects.
N-Desmethyl Tramadol: A metabolite with different pharmacological properties.
Uniqueness: rac N,O-Didesmethyl Tramadol-d3 is unique due to its deuterium labeling, which provides enhanced stability and reliability in analytical applications. This makes it a valuable tool in research and clinical studies for accurate quantification and analysis .
Properties
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-NTYUZJTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678675 |
Source
|
Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261398-22-4 |
Source
|
Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.